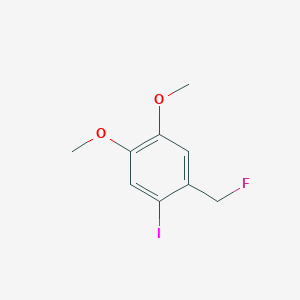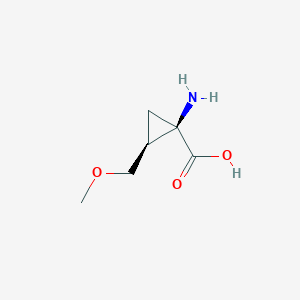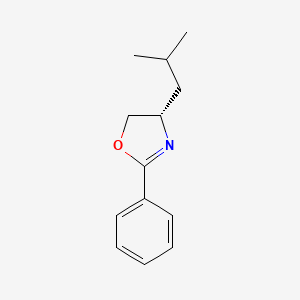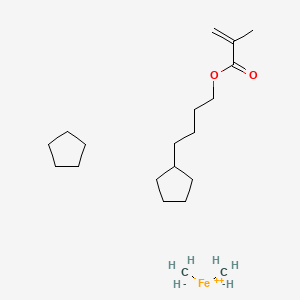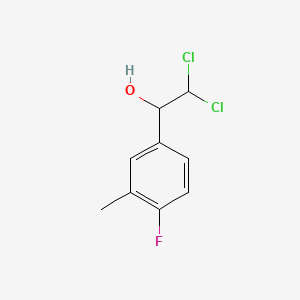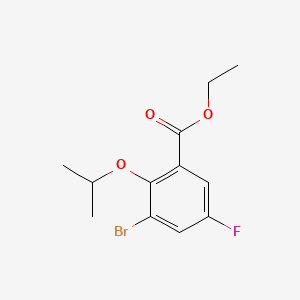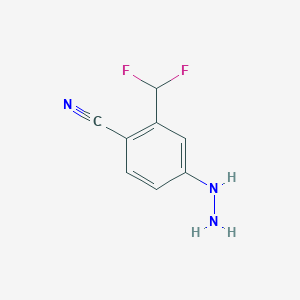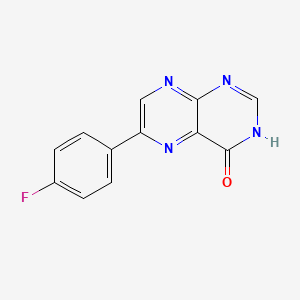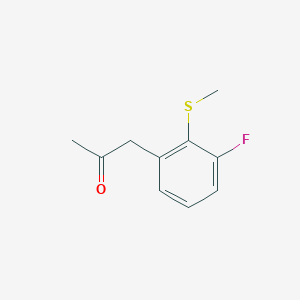
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS. It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluoro group and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 3-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of catalytic processes or continuous flow reactors to ensure higher yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylthio groups can influence the compound’s binding affinity and reactivity. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a fluoro and methylthio group.
1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one: Similar structure but with a different position of the ketone group.
Uniqueness
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both fluoro and methylthio groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H11FOS |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(3-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
VYDJGECMGHHOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
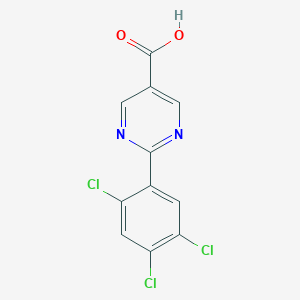
![9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester](/img/structure/B14040885.png)
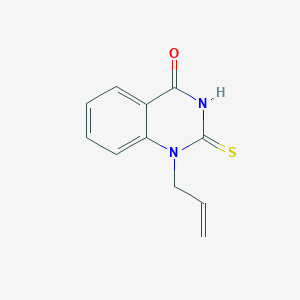
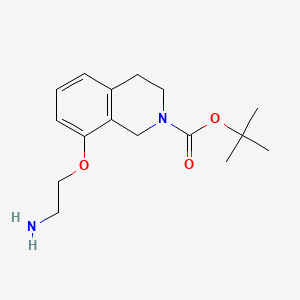
![methyl N-[1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14040906.png)
